molecular formula C13H14N4OS B3363509 N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 1031130-96-7

N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No. B3363509
CAS RN: 1031130-96-7
M. Wt: 274.34 g/mol
InChI Key: WYGKRXYDIUHQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C13H14N4OS and a molecular weight of 274.34 . It is used for research purposes .

Scientific Research Applications

Synthesis and Antimicrobial Screening

  • A study focused on the synthesis and structural elucidation of similar compounds, highlighting their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The research underscores the pharmaceutical importance of 1,2,4-triazole ring systems in a variety of biological compounds, including antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antiviral and Virucidal Activity

  • Another research synthesized derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and evaluated their antiviral and virucidal activities. The study found that some of these derivatives could reduce viral replication in tested viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Anticancer Properties

  • Compounds with similar structural features have been synthesized and tested for their anticancer properties. For instance, a study synthesized thiazolidin-4-one derivatives as potential antimicrobial agents and explored their anticancer activity (Baviskar, Khadabadi, & Deore, 2013).
  • Another research synthesized 1,2,4-triazole derivatives and evaluated their inhibitory potential against enzymes linked to neurodegenerative diseases, showing moderate to good activities (Riaz et al., 2020).

Antimicrobial and Pharmacological Properties

  • A study focused on the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, exploring their antimicrobial activities and effects on the central nervous system of mice in behavioral tests (Popiołek, Dobosz, Chodkowska, Jagiełło-wójtowicz, Kosikowska, Malm, Mazur, & Rzączyńska, 2011).

Antimycobacterial Properties

properties

IUPAC Name

N-[3-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8(18)14-10-3-2-4-11(7-10)17-12(9-5-6-9)15-16-13(17)19/h2-4,7,9H,5-6H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGKRXYDIUHQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=NNC2=S)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
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N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
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N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
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N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
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N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Reactant of Route 6
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N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

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